molecular formula C25H50O2 B14374986 Methyl 2-butyl-2-hexyltetradecanoate CAS No. 89579-47-5

Methyl 2-butyl-2-hexyltetradecanoate

Cat. No.: B14374986
CAS No.: 89579-47-5
M. Wt: 382.7 g/mol
InChI Key: SAYABDDOJRPBAU-UHFFFAOYSA-N
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Description

Methyl 2-butyl-2-hexyltetradecanoate: is an organic compound with the molecular formula C25H50O2 . It is an ester, characterized by the presence of a methyl group attached to a long carbon chain. Esters are commonly found in nature and are known for their pleasant aromas and flavors. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butyl-2-hexyltetradecanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-butyl-2-hexyltetradecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Methyl 2-butyl-2-hexyltetradecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of methyl 2-butyl-2-hexyltetradecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-butyl-2-hexyltetradecanoate can be compared with other esters, such as:

    Methyl butanoate: A shorter-chain ester with a fruity aroma.

    Ethyl hexanoate: Known for its pineapple-like scent.

    Butyl acetate: Commonly used as a solvent in the paint industry.

Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties, such as higher boiling point and hydrophobicity, making it suitable for specialized industrial applications.

Conclusion

This compound is a versatile ester with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for research and industrial use.

Properties

CAS No.

89579-47-5

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

methyl 2-butyl-2-hexyltetradecanoate

InChI

InChI=1S/C25H50O2/c1-5-8-11-13-14-15-16-17-18-20-23-25(21-10-7-3,24(26)27-4)22-19-12-9-6-2/h5-23H2,1-4H3

InChI Key

SAYABDDOJRPBAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCC)(CCCCCC)C(=O)OC

Origin of Product

United States

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